molecular formula C8H12N4O B055027 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 114724-45-7

5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine

Katalognummer: B055027
CAS-Nummer: 114724-45-7
Molekulargewicht: 180.21 g/mol
InChI-Schlüssel: XARSDFQMNNNPBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane is a complex organic compound that features both an oxadiazole ring and a bicyclic heptane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane typically involves the formation of the oxadiazole ring followed by the introduction of the bicyclic heptane moiety. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the Bicyclic Heptane: This step may involve the use of bicyclic intermediates which are then coupled with the oxadiazole ring through various organic reactions such as nucleophilic substitution or cycloaddition.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at positions adjacent to the amino group or within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including infections, cancer, or neurological disorders.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity through binding interactions. The oxadiazole ring and the bicyclic structure could play crucial roles in these interactions by providing specific binding affinities and steric effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane: can be compared with other oxadiazole derivatives or bicyclic compounds.

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may exhibit similar chemical reactivity and biological activity.

    Bicyclic Heptane Compounds: Compounds with similar bicyclic structures may have comparable physical and chemical properties.

Uniqueness

The uniqueness of 3-(3-Amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane lies in its combination of the oxadiazole ring and the bicyclic heptane structure, which may confer distinct biological activities and chemical reactivity not found in simpler analogs.

Eigenschaften

CAS-Nummer

114724-45-7

Molekularformel

C8H12N4O

Molekulargewicht

180.21 g/mol

IUPAC-Name

5-(1-azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C8H12N4O/c9-8-10-7(13-11-8)6-4-12-2-1-5(6)3-12/h5-6H,1-4H2,(H2,9,11)

InChI-Schlüssel

XARSDFQMNNNPBL-UHFFFAOYSA-N

SMILES

C1CN2CC1C(C2)C3=NC(=NO3)N

Kanonische SMILES

C1CN2CC1C(C2)C3=NC(=NO3)N

Synonyme

3-(3-amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane
3-(5-(3-aminoox))abch
CMI 1145
CMI-1145

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Isophthalonitrile (5.12 g) was added to NMP (20 mL). The mixture was added dropwise with 50% hydroxyl amine (2.64 g) at 40 degrees Celsius. After being stirred at 50 degrees Celsius for four hours, the mixture was added with 100 mL of ethyl acetate, was washed with water, was dried with magnesium sulfate to give an ethyl acetate solution containing monoamidoxime derivative. The solution was added dropwise with 4-chlorobutyric acid chloride (3.7 g) while being cooled with ices, and further was added dropwise with N,N-dimethylaniline (3.7 mL). After being stirred at the room temperature for two hours, the mixture was added with a mixture of NMP (50 mL) and toluene (50 mL), and then was dehydrated by azeotropy for three hours. The resultant was added with 400 mL of ethyl acetate, was washed with dilute hydrochloric acid, saturated sodium bicarbonate water and saturated salt solution, was condensed, and was purified according to column chromatography to give 4.5 g (45% yield constant) of a oxadiazole derivative. The oxadiazole derivative (4.5 g) was added with THF (20 mL), was added dropwise with 50% hydroxylamine (1.2 g), was stirred for four hours, was added with 100mL of ethyl acetate, and was washed with saturated salt solution to give an ethyl acetate layer. The ethyl acetate layer was purified according to column chromatography to give 4.5 g (88% yield constant) of an amidoxime derivative. The amidoxime derivative (4.5 g) was added with NEP (50 mL), was added dropwise with an ethyl acetate solution (10 mL) of isophthalic acid chloride (1.5 g) while being cooled with ices, and was further added dropwise with N,N-dimethyl aniline (2.3 mL). After being stirred at the room temperature for two hours, the mixture was added with toluene (50 mL), and was dehydrated by azeotropy for three hours. The resultant was added with 400 mL of ethyl acetate, and was washed with dilute hydrochloric acid, saturated sodium bicarbonate water and saturated salt solution, and was condensed to give 4.1 g of a dichloride derivative. To the dichloride derivative (700 mg), NMP (10 mL), potassium carbonate (610 mg), acrylic acid (320 mg), sodium Iodide (330 mg) and “IRGANOX1010” (20 mg), provided by Ciba-Geigy, and was stirred at 85 degrees Celsius for three hours. The resultant was poured into dilute hydrochloric, was filtered, was washed with water, was dried, and was purified according to column chromatography to give 714 mg (89% yield constant) of a target compound, that is, Compound (9). The identification of the compound was carried out by 1H-NMR.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
monoamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
3.7 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
45%

Synthesis routes and methods II

Procedure details

DIEA (2.0 to 2.2 eq) and HATU (1.0 to 1.1 eq) were added into a solution of the carboxylic acid derivative (1 eq) in anhydrous DMF (4 mL/mmol of carboxylic acid derivative) cooled at 0° C. The resulting mixture was stirred at 0° C. for a period of 5 to 30 minutes. Then the amidoxime derivative (1.0 to 1.2 eq) was added neat or as a DMF solution (2 mL/mmol of amidoxime derivative). The resulting mixture was stirred at 0° C. or RT for a period of 30 minutes to 18 hours. The reaction mixture was diluted with an adequate solvent, such as Et2O, MTBE or EtOAc, and then washed with water and brine. The aqueous layers were extracted once. The organic layers were combined, dried (MgSO4 or Na2SO4) and the solvents were removed under reduced pressure. The residue was taken up with ACN (8.5 mL/mmol of carboxylic acid derivative). The resulting mixture was heated at 150° C. for 30 min under MW irradiation. The reaction mixture was diluted with an adequate solvent, such as Et2O, MTBE or EtOAc, and then washed with water and brine. The aqueous layers were extracted once. The organic layers were combined, dried (MgSO4 or Na2SO4) and the solvents were evaporated under reduced pressure. Purification by flash chromatography or precipitation gave the expected oxadiazole derivative.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the appropriate piperidine-3-carboxylic acid in dimethylformamide (10-20 ml/mmol) is admixed under argon at RT with HATU (1.2 eq.), N,N-diisopropylethylamine (2.2 eq.) and the appropriate alkyl N′-hydroxyimidocarbamate (1.1 eq.). The reaction mixture is stirred at RT until the formation of the intermediate is complete and then stirred further at 120° C. until the desired product is formed from this intermediate. The reaction mixture is then purified by means of preparative HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl N′-hydroxyimidocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Isophthalonitrile (5.12 g) was added to NMP (20 mL). The mixture was added dropwise with 50% hydroxylamine (2.64 g) at 40 degrees Celsius. After being stirred at 50 degrees Celsius for four hours, the mixture was added with 100 mL of ethyl acetate, was washed with water, was dried with magnesium sulfate to give an ethyl acetate solution containing monoamidoxime derivative. The solution was added dropwise with 4-chlorobutyric acid chloride (3.7 g) while being cooled with ices, and further was added dropwise with N,N-dimethylaniline (3.7 mL). After being stirred at the room temperature for two hours, the mixture was added with a mixture of NMP (50 mL) and toluene (50 mL), and then was dehydrated by azeotropy for three hours. The resultant was added with 400 mL of ethyl acetate, was washed with dilute hydrochloric acid, saturated sodium bicarbonate water and saturated salt solution, was condensed, and was purified according to column chromatography to give 4.5 g (45% yield constant) of a oxadiazole derivative. The oxadiazole derivative (4.5 g) was added with THF (20 mL), was added dropwise with 50% hydroxylamine (1.2 g), was stirred for four hours, was added with 100 mL of ethyl acetate, and was washed with saturated salt solution to give an ethyl acetate layer. The ethyl acetate layer was purified according to column chromatography to give 4.5 g (88% yield constant) of an amidoxime derivative. The amidoxime derivative (4.5 g) was added with NEP (50 mL), was added dropwise with an ethyl acetate solution (10 mL) of isophthalic acid chloride (1.5 g) while being cooled with ices, and was further added dropwise with N,N-dimethyl aniline (2.3 mL). After being stirred at the room temperature for two hours, the mixture was added with toluene (50 mL), and was dehydrated by azeotropy for three hours. The resultant was added with 400 mL of ethyl acetate, and was washed with dilute hydrochloric acid, saturated sodium bicarbonate water and saturated salt solution, and was condensed to give 4.1 g of a dichloride derivative. To the dichloride derivative (700 mg), NMP (10 mL), potassium carbonate (610 mg), acrylic acid (320 mg), sodium Iodide (330 mg) and “IRGANOX1010” (20 mg), provided by Ciba-Geigy, and was stirred at 85 degrees Celsius for three hours. The resultant was poured into dilute hydrochloric, was filtered, was washed with water, was dried, and was purified according to column chromatography to give 714 mg (89% yield constant) of a target compound, that is, Compound (9). The identification of the compound was carried out by 1H-NMR.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
monoamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
3.7 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
45%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.